BMS-986158 is a potent, orally bioavailable, and selective small molecule inhibitor of the BET family of proteins. [ [], [], [], [], []] It exhibits anti-tumor activity across various cancer cell lines and patient-derived xenograft (PDX) models. [ [], []] BMS-986158 functions by binding to the acetyl-lysine binding site of BET proteins, disrupting their interaction with acetylated histones, ultimately affecting gene transcription. [ [], []]
The synthesis of BMS-986158 starts with the screening of a library of compounds using fluorescence resonance energy transfer (FRET) which identified a carbazole series of BET inhibitors. [ []] Alkylation of the carbazole nitrogen enhanced potency against BET proteins tenfold. Further modifications, including the introduction of an isoxazole moiety and exploration of a second lipophilic pocket in the BRD4 binding site, significantly improved potency. [ []] Transitioning from a carbazole carboxamide to a carboline structure enhanced pharmaceutical properties, ultimately leading to BMS-986158. [ []] A detailed synthetic procedure is outlined in the publication by Gavai et al. [ []]
The crystal structure of BMS-986158 bound to the first bromodomain of human BRD4 has been solved. [ []] The isoxazole moiety of BMS-986158 forms critical interactions with the BET bromodomains. [ []] Accessing a second lipophilic pocket in the BRD4 binding site significantly increases potency. [ []]
BMS-986158 binds to the bromodomains of BET proteins, particularly BRD4, preventing their interaction with acetylated lysine residues on histone tails. [ [], []] This disrupts the formation of transcriptional complexes, leading to the downregulation of oncogenes such as MYC. [ [], [], []] In the context of HIV-1, BMS-986158 reactivates latent HIV-1 by increasing the phosphorylation of CDK9 at Thr186 and promoting the recruitment of CDK9 and RNA polymerase II to the HIV-1 long terminal repeat. [ []]
BMS-986158 demonstrates rapid to moderate absorption, with a median time to maximum observed plasma concentration (Tmax) of 1-4 hours. [ []] It exhibits a dose-proportional pharmacokinetic profile with linear increases in exposure. [ []] BMS-986158 shows time- and dose-dependent modulation of BET target gene expression. [ []]
CAS No.: 3025-88-5
CAS No.: 1228259-70-8
CAS No.: 37880-96-9
CAS No.: 169327-82-6
CAS No.: 2361566-66-5